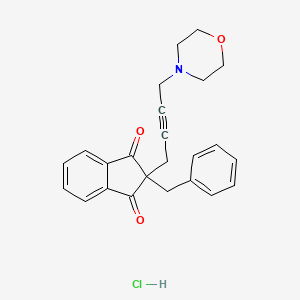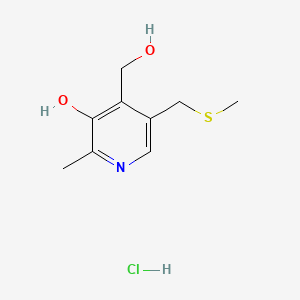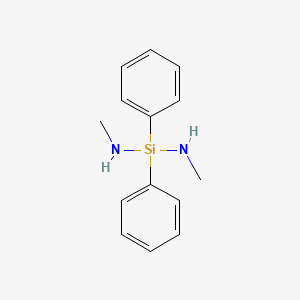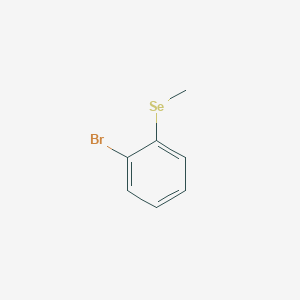
1-Bromo-2-(methylselanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(methylselanyl)benzene is an organoselenium compound with the molecular formula C7H7BrSe It consists of a benzene ring substituted with a bromine atom and a methylselanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(methylselanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-iodobenzene with methylselenol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(methylselanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methylselanyl group can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Oxidation: Selenoxides, selenones.
Reduction: Reduced selenium-containing compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(methylselanyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(methylselanyl)benzene involves its interaction with molecular targets through its bromine and selenium atoms. The bromine atom can participate in electrophilic aromatic substitution reactions, while the selenium atom can undergo redox reactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylbenzene: Lacks the selenium atom, resulting in different reactivity and applications.
1-Bromo-2-(methylthio)benzene: Contains a sulfur atom instead of selenium, leading to variations in chemical behavior and biological activity.
1-Bromo-2-(methylselanyl)benzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness: this compound is unique due to the presence of the selenium atom, which imparts distinct chemical properties and potential biological activities compared to its sulfur and oxygen analogs. The selenium atom’s ability to undergo redox reactions and form stable selenides and selenoxides makes this compound particularly valuable in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
14403-31-7 |
|---|---|
Molekularformel |
C7H7BrSe |
Molekulargewicht |
250.01 g/mol |
IUPAC-Name |
1-bromo-2-methylselanylbenzene |
InChI |
InChI=1S/C7H7BrSe/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 |
InChI-Schlüssel |
QLVNMWFPHWRVJD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)

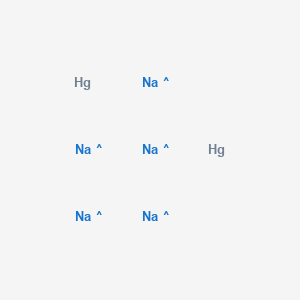
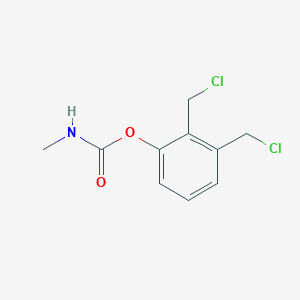

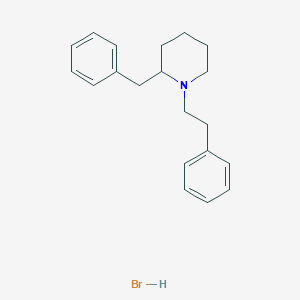
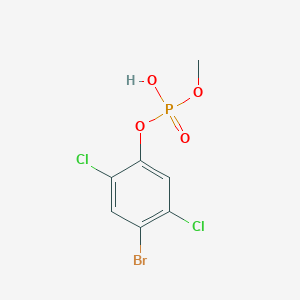
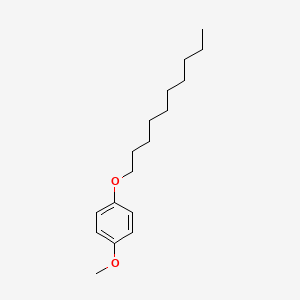

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
